

Ynt-185: A Technical Whitepaper on Blood-Brain Barrier Penetration Capabilities

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Compound of Interest

Compound Name: Ynt-185

Cat. No.: B15617110

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ynt-185 is a nonpeptide, selective orexin type-2 receptor (OX2R) agonist that has demonstrated the ability to cross the blood-brain barrier (BBB) and exert centrally mediated effects in preclinical models.^{[1][2]} This technical guide synthesizes the available data on the BBB penetration of **Ynt-185**, presenting qualitative evidence from in vivo studies, detailing relevant experimental methodologies, and visualizing its mechanism of action. While direct quantitative metrics of brain-to-plasma concentration ratios for **Ynt-185** are not publicly available, the consistent pharmacological effects observed following peripheral administration in animal models provide strong evidence of its capacity to reach the central nervous system (CNS).^{[1][3][4]}

Evidence of Blood-Brain Barrier Penetration

The primary evidence for **Ynt-185**'s ability to cross the BBB is derived from in vivo studies in mice. Peripheral administration of **Ynt-185**, through intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) routes, has been shown to elicit pharmacological responses that are indicative of its action on the central nervous system.^[1]

Specifically, peripherally administered **Ynt-185** has been demonstrated to:

- Ameliorate narcolepsy-cataplexy symptoms: In mouse models of narcolepsy, intraperitoneal injection of **Ynt-185** suppressed cataplexy-like episodes.[2][3] These effects were observed in orexin knockout and orexin neuron-ablated mice, but not in orexin receptor-deficient mice, confirming the central target engagement.[1][2]
- Promote wakefulness: Intraperitoneal, intravenous, and even oral administration of **Ynt-185** has been shown to significantly increase wakefulness time in wild-type mice.[1][5][6] This effect is consistent with the known role of the orexin system in maintaining arousal.

These findings strongly suggest that **Ynt-185** can penetrate the BBB in sufficient quantities to activate orexin 2 receptors in the brain and modulate sleep/wake states.[1][3][4]

Quantitative Data on CNS Bioavailability

As of the latest available information, specific quantitative data on the brain-to-plasma concentration ratio (B/P ratio) or the unbound brain-to-plasma concentration ratio (Kp,uu) for **Ynt-185** has not been published. While the qualitative evidence for its BBB penetration is clear, the efficiency of this transport is described as having "limited in vivo efficacy," suggesting that there is potential for improvement in its CNS bioavailability.[7]

For contextual comparison, the brain-to-blood ratios for other selective OX2R agonists have been reported, highlighting the challenges in achieving high CNS penetration for this class of compounds.

Compound	Brain:Blood Ratio	Species	Administration Route	Reference
Ynt-185	Not Reported	Mouse	i.p., i.v., p.o.	
TAK-925	0.07:1	Mouse	s.c.	[7]
ARN-776	0.04:1	Mouse	i.p.	[7]

Experimental Protocols

The following sections detail the methodologies used in key experiments that provide evidence for the BBB penetration of **Ynt-185**.

In Vivo Administration for Wakefulness Studies

- Animal Model: Male wild-type C57BL/6J mice.[\[5\]](#)
- Compound Preparation: A water-soluble form of **Ynt-185** (**Ynt-185•2HCl**) was used for in vivo administration.[\[1\]](#)
- Administration Routes and Dosages:
 - Intraperitoneal (i.p.) Injection: **Ynt-185** was administered at doses of 20-40 mg/kg to assess its effect on wakefulness.[\[5\]](#)[\[6\]](#)
 - Intravenous (i.v.) Injection: **Ynt-185** was administered to study its dose-dependent effects on wake time.[\[1\]](#)
 - Oral (p.o.) Administration: A high dose of 100 mg/kg was administered to test for oral efficacy.[\[1\]](#)
- Monitoring: Sleep/wake states were monitored for at least 3 hours post-administration by recording electroencephalography (EEG) and electromyography (EMG).[\[1\]](#)

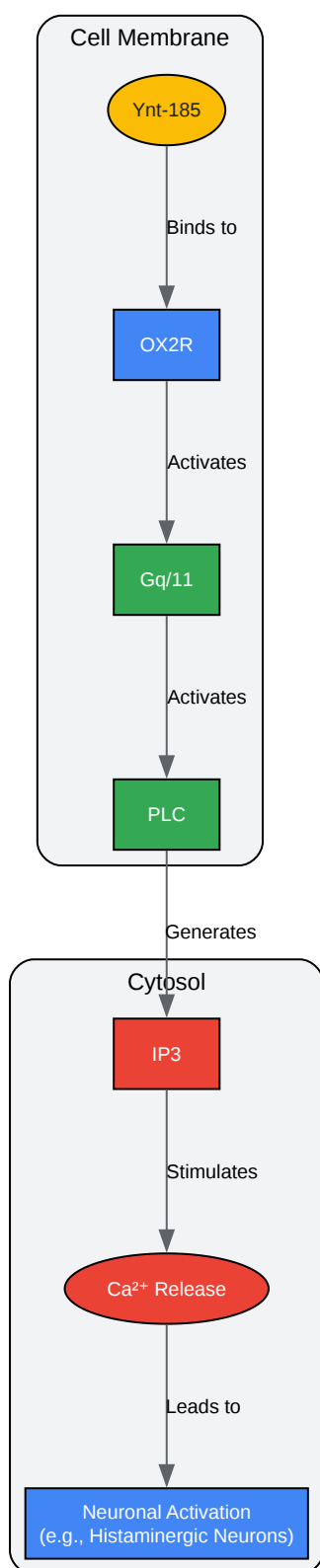
In Vivo Administration for Narcolepsy Model Studies

- Animal Models:
 - Orexin knockout (OXKO) mice.[\[3\]](#)
 - Orexin/ataxin-3 mice (in which orexin-producing neurons are genetically ablated).[\[1\]](#)
- Compound Administration: **Ynt-185** was administered via intraperitoneal (i.p.) injection at doses of 40 and 60 mg/kg.[\[3\]](#)
- Efficacy Endpoint: The primary endpoint was the suppression of cataplexy-like episodes, which are a hallmark of narcolepsy.[\[3\]](#) The frequency and latency to the first sleep-onset REM (SOREM) period were also measured.[\[1\]](#)

Signaling Pathway and Experimental Workflow

Signaling Pathway of Ynt-185 at the Orexin 2 Receptor

Ynt-185 acts as an agonist at the orexin 2 receptor (OX2R), a G protein-coupled receptor (GPCR). Upon binding, it is believed to activate the Gq/11 signaling pathway, leading to an increase in intracellular calcium levels. This signaling cascade ultimately results in neuronal depolarization and increased firing rate of wake-promoting neurons, such as histaminergic neurons.

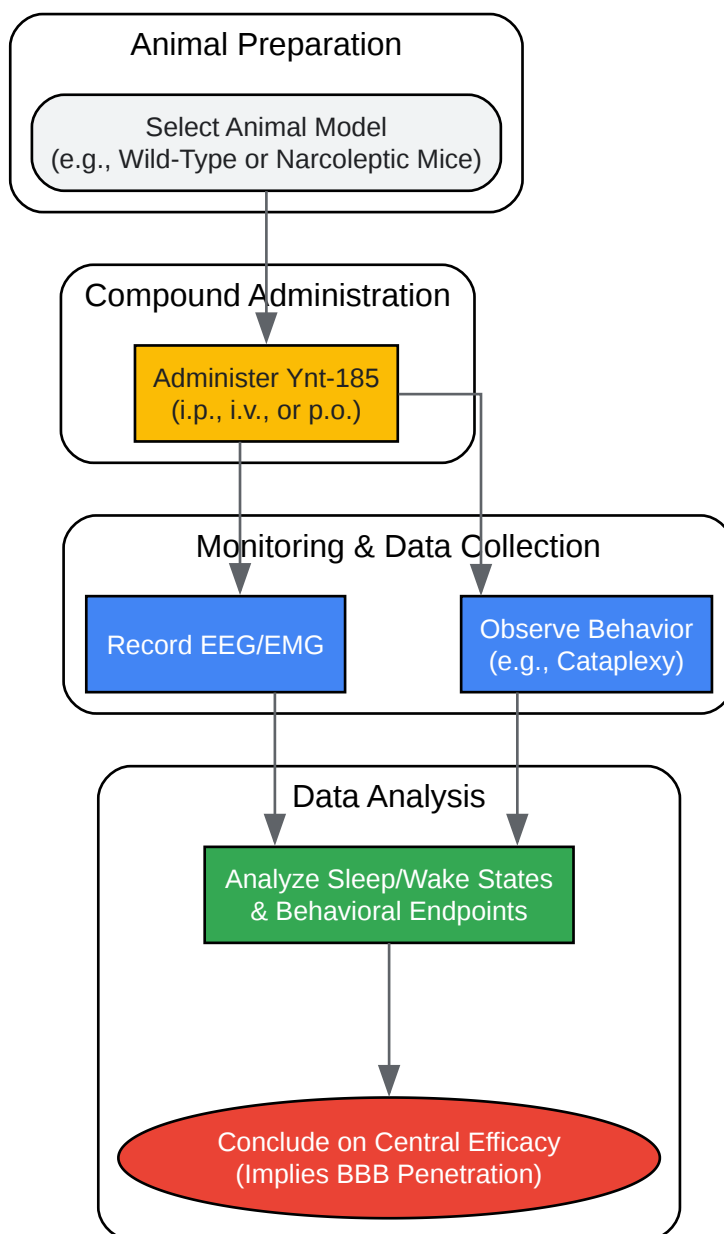


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Caption: **Ynt-185** activation of the OX2R signaling cascade.

Experimental Workflow for In Vivo BBB Penetration Assessment

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **Ynt-185**, which indirectly confirms its ability to cross the blood-brain barrier.



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Caption: Workflow for assessing central effects of **Ynt-185**.

Conclusion

The available evidence robustly supports the conclusion that **Ynt-185** is capable of crossing the blood-brain barrier and engaging its central target, the orexin 2 receptor. This is substantiated by the consistent and significant pharmacological effects on wakefulness and narcolepsy-related symptoms in mice following peripheral administration. While quantitative data on the extent of its CNS penetration remains to be elucidated, the existing preclinical studies provide a strong foundation for its potential as a centrally acting therapeutic agent. Further research is warranted to optimize its CNS bioavailability and to fully characterize its pharmacokinetic and pharmacodynamic profile within the brain.

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